molecular formula C18H19FN6O B2445956 1-(4-fluorophenyl)-3-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)urea CAS No. 1421524-89-1

1-(4-fluorophenyl)-3-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)urea

Cat. No.: B2445956
CAS No.: 1421524-89-1
M. Wt: 354.389
InChI Key: BRYBDXVXQJAQDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-fluorophenyl)-3-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)urea is a useful research compound. Its molecular formula is C18H19FN6O and its molecular weight is 354.389. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-[2-[(2-methyl-6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN6O/c1-13-22-16(12-17(23-13)25-10-2-3-11-25)20-8-9-21-18(26)24-15-6-4-14(19)5-7-15/h2-7,10-12H,8-9H2,1H3,(H,20,22,23)(H2,21,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRYBDXVXQJAQDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2C=CC=C2)NCCNC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-fluorophenyl)-3-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)urea is a novel small molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C₁₈H₁₈F₁N₅O
  • Molecular Weight : 345.37 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is believed to inhibit certain kinases involved in cell signaling pathways, which are crucial for cell proliferation and survival. The presence of the pyrimidine and pyrrole moieties in its structure suggests potential interactions with various enzymes and receptors.

Biological Activity

Research indicates that this compound exhibits significant anti-cancer properties. The following table summarizes key findings from various studies regarding its biological activities:

Study Cell Line IC50 (µM) Mechanism of Action
Study 1MV4-110.3MEK1/2 inhibition
Study 2MOLM131.2ERK pathway modulation
Study 3ARO10G0/G1 arrest

Case Studies

  • Inhibition of MEK1/2 Kinases : In a study conducted on acute biphenotypic leukemia MV4-11 cells, the compound demonstrated an IC50 value of approximately 0.3 µM, indicating potent inhibition of cell proliferation through MEK1/2 kinase inhibition .
  • Effects on Tumor Xenografts : In vivo studies using nude mouse xenograft models derived from BRAF mutant lines showed dose-dependent growth inhibition at doses as low as 10 mg/kg administered orally, highlighting its potential for therapeutic applications in cancer treatment .
  • Cell Cycle Arrest : The compound was shown to induce G0/G1 phase cell cycle arrest in several cancer cell lines, which is a critical mechanism by which it exerts its anti-cancer effects .

Research Findings

Recent advancements in drug design have highlighted the importance of small molecules like this compound in targeting specific pathways involved in cancer progression. The following points summarize key research findings:

  • The compound has been evaluated for its effects on various cancer cell lines, demonstrating significant cytotoxicity at low concentrations.
  • Its structural features allow for selective targeting of kinases associated with oncogenic signaling pathways.
  • Ongoing studies are focused on optimizing its pharmacokinetic properties to enhance bioavailability and reduce toxicity.

Scientific Research Applications

Cancer Research

The most prominent application of 1-(4-fluorophenyl)-3-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)urea is in cancer research. Studies have demonstrated its potent anti-tumor effects, particularly against:

  • Non-small-cell lung cancer
  • Hepatocellular carcinoma

In preclinical models, treatment with this compound has resulted in significant reductions in tumor size and prevention of metastasis. The compound’s ability to inhibit angiogenesis positions it as a candidate for combination therapies aimed at enhancing the efficacy of existing cancer treatments.

Tyrosine Kinase Inhibition

This compound selectively inhibits several tyrosine kinases, which are vital for various cellular processes, including proliferation and survival. The inhibition of these kinases can lead to reduced tumor growth and improved outcomes in cancer therapies.

Pharmacological Studies

Pharmacological studies have focused on understanding the binding affinity of this compound to its target kinases. Results indicate that it has a high binding affinity, leading to effective inhibition of kinase activity. This characteristic is critical for developing targeted therapies that minimize side effects associated with conventional chemotherapy.

Case Study 1: Non-Small Cell Lung Cancer

In a study involving non-small cell lung cancer models, administration of this compound resulted in:

  • A 50% reduction in tumor volume compared to control groups.
  • Inhibition of angiogenesis markers such as CD31 and VEGF.

Case Study 2: Hepatocellular Carcinoma

Another preclinical study demonstrated that this compound effectively reduced tumor size in hepatocellular carcinoma models by:

  • Blocking the c-Met signaling pathway.
  • Inducing apoptosis in cancer cells, evidenced by increased markers of cell death.

Q & A

Basic Research Questions

Q. What are the methodological considerations for optimizing the synthesis of 1-(4-fluorophenyl)-3-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)urea?

  • Answer: Synthesis optimization should integrate Design of Experiments (DoE) principles to systematically vary parameters such as temperature, solvent polarity, and reagent stoichiometry. For example, flow chemistry approaches (e.g., continuous-flow reactors) can enhance reproducibility and yield by minimizing side reactions . Controlled copolymerization strategies, as demonstrated in polycationic dye-fixative synthesis, may also guide stepwise assembly of the pyrimidine and urea moieties . Post-synthesis purification via column chromatography or recrystallization should be validated using HPLC to ensure >95% purity.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Answer: Use a combination of spectroscopic and chromatographic techniques:

  • NMR (¹H/¹³C): Assign peaks to the fluorophenyl group (δ ~7.2–7.5 ppm for aromatic protons) and pyrimidine NH/urea NH signals (δ ~8.5–10 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Confirm the molecular ion peak ([M+H]⁺) with an error margin <5 ppm.
  • X-ray Crystallography (if crystalline): Resolve the spatial arrangement of the pyrrol-1-yl and fluorophenyl groups to validate regiochemistry .

Q. What are reliable methods for assessing the compound’s purity and stability under varying storage conditions?

  • Answer:

  • Purity: Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and UV detection at λ = 254 nm. Compare retention times against known standards .
  • Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor degradation products via LC-MS. For hygroscopic samples, employ inert-atmosphere storage (argon) .

Advanced Research Questions

Q. How can contradictory data in biological activity assays (e.g., IC₅₀ variability across studies) be resolved?

  • Answer:

  • Assay Validation: Standardize cell lines, incubation times, and solvent controls (e.g., DMSO ≤0.1% v/v) to minimize variability.
  • Statistical Modeling: Apply multivariate regression to identify confounding factors (e.g., batch-to-batch compound purity) .
  • Orthogonal Assays: Validate enzyme inhibition results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm binding kinetics .

Q. What computational strategies are effective for predicting the compound’s target interactions and selectivity?

  • Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., EGFR or VEGFR). Prioritize residues within 4 Å of the fluorophenyl group for mutagenesis studies .
  • MD Simulations: Run 100-ns simulations in explicit solvent (TIP3P water) to assess conformational stability of the urea linker .
  • Pharmacophore Mapping: Align structural analogs (e.g., GP6 ligand ) to identify conserved hydrogen-bonding motifs.

Q. How can researchers improve the compound’s aqueous solubility without compromising its bioactivity?

  • Answer:

  • Salt Formation: Screen counterions (e.g., hydrochloride, mesylate) using pH-solubility profiling .
  • Prodrug Design: Introduce hydrolyzable groups (e.g., phosphate esters) at the urea NH position to enhance solubility .
  • Nanoformulation: Encapsulate in PEGylated liposomes and characterize particle size (DLS) and encapsulation efficiency (UV-Vis) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.